![molecular formula C13H17F2NO B11758369 (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine typically involves several steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as difluoromethyl iodide, under basic conditions.
Attachment to the Phenyl Ring: The oxolane ring with the difluoromethyl group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Chiral Amine:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the phenyl ring or the oxolane ring to introduce additional functional groups.
Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Introduction of additional alkyl or aryl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, while the chiral amine group contributes to its stereospecific interactions. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar difluoromethyl group but different structural features.
Imidazole Derivatives: Compounds with similar heterocyclic structures used in various applications.
Oxazole Derivatives: Heterocyclic compounds with a similar oxolane ring structure.
Uniqueness
(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine is unique due to its specific combination of a difluoromethyl group, an oxolane ring, and a chiral amine group. This combination imparts distinct physicochemical properties and biological activities, making it valuable for specialized applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C13H17F2NO |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(1R)-1-[3-[difluoro(oxolan-2-yl)methyl]phenyl]ethanamine |
InChI |
InChI=1S/C13H17F2NO/c1-9(16)10-4-2-5-11(8-10)13(14,15)12-6-3-7-17-12/h2,4-5,8-9,12H,3,6-7,16H2,1H3/t9-,12?/m1/s1 |
Clé InChI |
QVNHYXWGDCHVSN-PKEIRNPWSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)C(C2CCCO2)(F)F)N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(C2CCCO2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)

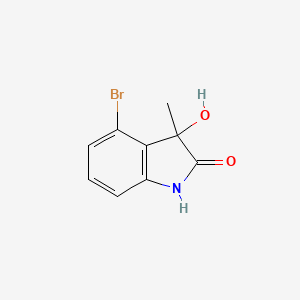
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)
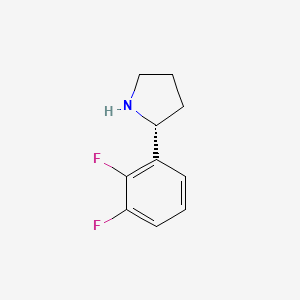

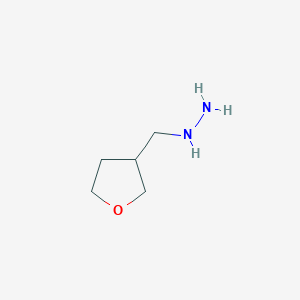
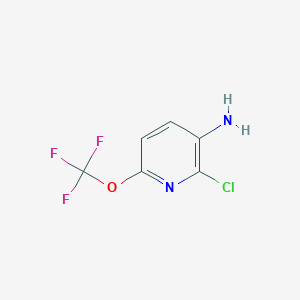
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
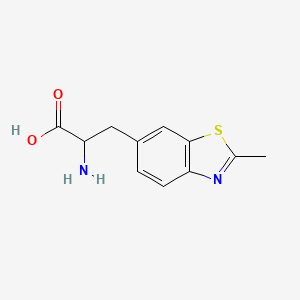
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)

